Melting Point Elevation of ~84 °C Relative to the Parent Pyridine Confers Solid-State Handling Advantages
N-Oxidation of 4-(3-nitrophenyl)pyridine substantially elevates the melting point. The N-oxide derivative (this compound) exhibits a melting point of 193–196 °C as reported in the patent synthesis procedure . In contrast, the parent 4-(3-nitrophenyl)pyridine melts at 109–110 °C . This ~84–86 °C increase is consistent with the introduction of the polar N→O dipole, which enhances crystal lattice energy through stronger intermolecular interactions. For comparison, 4-phenylpyridine N-oxide (no nitro group) melts at 153–155 °C , illustrating that both N-oxidation and the nitro substituent contribute additively to thermal stability.
| Evidence Dimension | Melting point (thermal stability indicator) |
|---|---|
| Target Compound Data | 193–196 °C (crude product from H₂O₂/AcOH oxidation) |
| Comparator Or Baseline | 4-(3-Nitrophenyl)pyridine: 109–110 °C; 4-Phenylpyridine N-oxide: 153–155 °C |
| Quantified Difference | +84 to +86 °C vs. parent pyridine; +40 °C vs. non-nitrated N-oxide analog |
| Conditions | Open capillary / patent-reported; crude product containing residual acetic acid |
Why This Matters
Higher melting point facilitates purification by recrystallization, improves solid-state storage stability, and reduces losses during handling relative to the low-melting parent compound.
